CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1
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Overview
Description
The compound CCc1n[nH]cc1B1OC©©C©©O1 is a chemical entity that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that includes a boron atom, which is relatively uncommon in organic compounds, making it an interesting subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCc1n[nH]cc1B1OC©©C©©O1 typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the boron-containing ring structure through cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of CCc1n[nH]cc1B1OC©©C©©O1 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
CCc1n[nH]cc1B1OC©©C©©O1: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the boron-containing ring, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
CCc1n[nH]cc1B1OC©©C©©O1: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications are being explored, particularly in drug development.
Industry: The compound’s unique properties make it useful in materials science and catalysis.
Mechanism of Action
The mechanism by which CCc1n[nH]cc1B1OC©©C©©O1 exerts its effects involves interactions with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing biochemical pathways. These interactions can modulate enzyme activity, cellular signaling, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boron-containing organic molecules such as boronic acids, boron hydrides, and boronates. These compounds share some structural features but differ in their reactivity and applications.
Uniqueness
What sets CCc1n[nH]cc1B1OC©©C©©O1 apart is its unique ring structure and the presence of multiple functional groups. This combination provides a versatile platform for chemical modifications and enhances its potential for diverse applications.
Properties
IUPAC Name |
5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2/c1-6-9-8(7-13-14-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZWUSJSNIFOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173500-26-8 |
Source
|
Record name | 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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